molecular formula C11H13N3O B13638904 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B13638904
M. Wt: 203.24 g/mol
InChI Key: KYMCKXKNRAYKJJ-UHFFFAOYSA-N
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Description

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is an organic compound that features a pyrazole ring substituted with a methoxymethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate to form 1-(Methoxymethyl)-1h-pyrazole. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxymethyl group and pyrazole ring contribute to the compound’s ability to interact with biological macromolecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Methoxymethyl)-1h-pyrazol-3-yl)aniline
  • 2-(1-(Methoxymethyl)-1h-pyrazol-5-yl)aniline
  • 2-(1-(Ethoxymethyl)-1h-pyrazol-4-yl)aniline

Highlighting Uniqueness

2-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The presence of the methoxymethyl group enhances its solubility and may affect its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[1-(methoxymethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C11H13N3O/c1-15-8-14-7-9(6-13-14)10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3

InChI Key

KYMCKXKNRAYKJJ-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)C2=CC=CC=C2N

Origin of Product

United States

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